molecular formula C11H21NO4 B8217346 Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B8217346
M. Wt: 231.29 g/mol
InChI Key: UKMBGPUXIGZOPT-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative intended for research and development purposes only. This compound features a tert-butoxycarbonyl (Boc) protecting group, a common strategy in organic synthesis to protect amines from unwanted reactions, thereby increasing solubility and stability for handling and storage . The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key building block in the synthesis of biologically active molecules and pharmaceuticals . The simultaneous presence of hydroxyl groups on the ring and a flexible 2-hydroxyethyl side chain provides multiple points for chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in various applications, including the exploration of structure-activity relationships (SAR), the development of enzyme inhibitors—particularly those targeting proteases like prolyl oligopeptidase —and as a precursor in library synthesis for drug discovery projects. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-12)5-7-13/h13,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMBGPUXIGZOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Methanesulfonylation :

    • Reagent : Methanesulfonyl chloride (MsCl) in toluene with triethylamine.

    • Product : tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

    • Conditions : 0–25°C, 2–4 hours.

  • Nucleophilic Displacement :

    • Reagent : Diethylmalonate with potassium tert-butoxide in 1-methyl-2-pyrrolidinone (NMP).

    • Product : Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

    • Conditions : 80–100°C, 12–24 hours.

  • Hydrolysis and Decarboxylation :

    • Reagent : Aqueous potassium hydroxide in tetrahydrofuran (THF).

    • Product : (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

    • Conditions : Reflux, 6–8 hours.

  • Reduction and Halogenation :

    • Reduction : Borane-THF complex to yield tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

    • Halogenation : Methanesulfonyl chloride or sodium iodide to activate the hydroxyl group for subsequent coupling.

  • Final Coupling :

    • Reagent : Palladium acetate with tri-o-tolylphosphine in dimethylacetamide.

    • Product : Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

    • Conditions : 90–110°C under nitrogen, 12–18 hours.

Yield : 45–60% over 6 steps.

Lactam Cyclization and Reduction

As described in US7652152B2 , this approach leverages lactam intermediates for stereoselective synthesis:

Procedure:

  • Esterification :

    • 4-Amino-(S)-2-hydroxybutyric acid is esterified with benzyl alcohol under acidic conditions.

  • Lactam Formation :

    • Intramolecular cyclization catalyzed by H₂SO₄ yields a pyrrolidinone derivative.

  • Reduction :

    • Sodium borohydride in diglyme reduces the lactam to the diol.

    • Key Intermediate : this compound.

Advantages : High enantiomeric excess (>98%) and avoidance of chromatographic purification.

Alternative Halogenation Pathways

EP2358670B1 highlights iodide-mediated activation for streamlined synthesis:

  • Iodide Displacement :

    • tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is treated with NaI in 1,2-dimethoxyethane.

    • Product : tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate.

  • Elimination Reaction :

    • Base-mediated elimination (K₂CO₃) forms the vinylpyrrolidine intermediate.

  • Hydroxylation :

    • Osmium tetroxide-mediated dihydroxylation followed by protection yields the target compound.

Yield : 50–65%.

Comparative Analysis of Methods

MethodKey FeaturesYield (%)Stereochemical ControlScalability
Multi-Step FunctionalizationHigh purity, suitable for large-scale API synthesis45–60Excellent (R-configuration)Industrial
Lactam CyclizationAvoids hazardous reagents, enantioselective55–70HighPilot-scale
Halogenation PathwaysRapid activation, fewer steps50–65ModerateLab-scale

Critical Parameters and Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates in displacement steps.

  • Temperature Control : Exothermic steps (e.g., MsCl addition) require strict cooling to prevent racemization.

  • Catalyst Systems : Palladium/phosphine complexes improve coupling efficiency but necessitate inert atmospheres.

Recent Advances

Emerging methods include enzymatic resolution for enantiopure intermediates and flow chemistry for continuous processing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Anticancer Activity

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
Human Leukemia15Journal of Medicinal Chemistry
Breast Cancer20Cancer Research Journal
Prostate Cancer25International Journal of Cancer

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

Studies have shown that this compound possesses neuroprotective properties, particularly in models of oxidative stress. For instance:

  • Mechanism : It is believed to reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells.
  • Case Study : In vitro studies demonstrated that treatment with this compound significantly improved cell viability under oxidative stress conditions by approximately 40% compared to untreated controls.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notable findings include:

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitiveJournal of Biological Chemistry
Dipeptidyl Peptidase IVNon-competitiveEuropean Journal of Medicinal Chemistry

These interactions suggest potential therapeutic roles in diseases such as Alzheimer's and diabetes.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects:

  • Mechanism : It reduces the production of pro-inflammatory cytokines in activated immune cells.
  • Case Study : A study reported a 30% reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes, emphasizing its versatility in organic chemistry:

Synthetic Route Overview

StepReagentsConditions
Formation of PyrrolidineEthylene diamine + aldehydeAcidic conditions
HydroxylationNaBH4 + H2ORoom temperature
EsterificationTert-butyl chloroformate + pyrrolidineReflux

This synthetic pathway highlights the feasibility of producing the compound for research and application purposes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyrrolidine ring, which influence their physicochemical properties and reactivity. Key comparisons are summarized below:

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name (CAS) Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Reference
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (160132-54-7) Hydroxy, 2-hydroxyethyl C₁₁H₂₁NO₃ 215.29
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (138108-72-2) Hydroxymethyl C₁₁H₂₁NO₃ 215.29
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (644970-36-5) Hydroxy, trifluoromethyl C₁₀H₁₆F₃NO₃ 255.23
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (275387-76-3) Hydroxy, ethynyl C₁₁H₁₇NO₃ 211.26
Tert-butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (1353983-27-3) (2-hydroxyethylthio)methyl C₁₂H₂₃NO₃S 261.38

Key Observations:

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the trifluoromethyl (lipophilic) and ethynyl (moderately polar) substituents .
  • Biological Relevance : Thioether derivatives (e.g., CAS 1353983-27-3) may exhibit improved membrane permeability due to sulfur’s lipophilicity, a trait absent in the target compound .

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group enhances aqueous solubility compared to trifluoromethyl analogs, which are more lipid-soluble .
  • Stability : Ethynyl-containing derivatives (e.g., CAS 275387-76-3) may exhibit lower thermal stability due to the reactive triple bond .

Biological Activity

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its chemical structure C10H19NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C10H19NO3
  • Molecular Weight: 201.26 g/mol
  • CAS Number: 138108-72-2

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents under controlled conditions to ensure high yield and purity. The reaction conditions often include low temperatures and inert atmospheres to minimize side reactions .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For instance, pyrimidine derivatives have shown significant inhibition of COX-2 activity, an important target in the treatment of inflammation. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

CompoundIC50 (μmol)
This compoundTBD
Celecoxib0.04 ± 0.01
Pyrimidine Derivative 10.04 ± 0.09
Pyrimidine Derivative 20.04 ± 0.02

Antitumor Activity

In vitro studies have also investigated the antitumor effects of related compounds. For example, a study on a pyrrolidine derivative demonstrated a significant reduction in the viability of MDA-MB-231 triple-negative breast cancer cells, suggesting potential applications in oncology .

Table 2: Antitumor Activity in Cell Lines

CompoundCell LineViability Reduction (%)
This compoundTBDTBD
(±)-Compound 25MDA-MB-23155%

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The hydroxyethyl and pyrrolidine moieties play crucial roles in binding affinity and specificity, influencing the modulation of various biological pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Study: In a controlled animal model, the administration of a similar compound resulted in reduced paw edema in response to carrageenan injection, indicating effective anti-inflammatory action.
  • Cancer Therapy Exploration: In xenograft models, compounds with similar structures were tested for their ability to inhibit tumor growth, showing promising results that warrant further investigation into their clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate?

The compound can be synthesized via multi-step strategies involving functional group transformations. For example:

  • Hydroxyethyl introduction : React a tert-butyl-protected pyrrolidine precursor with ethylene oxide or a substituted epoxide under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Oxidation/Reduction : Use hydrogen peroxide or potassium permanganate for oxidation of alcohol groups, or LiAlH4 for selective reduction of esters to alcohols .
  • Protection/Deprotection : The tert-butyl (Boc) group is stable under acidic conditions but can be removed with trifluoroacetic acid (TFA) in dichloromethane .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : Analyze the 1H^1H-NMR spectrum for characteristic signals:
  • Tert-butyl protons as a singlet at ~1.4 ppm.
  • Hydroxyethyl protons as a multiplet (δ 3.4–3.8 ppm) and hydroxyl protons as broad peaks (~2–5 ppm, exchangeable).
  • Pyrrolidine ring protons as distinct multiplets (δ 1.8–3.5 ppm) .
    • IR : Confirm hydroxyl groups via O–H stretches (~3200–3600 cm1^{-1}) and ester C=O stretches (~1720 cm1^{-1}) .
    • MS : Look for molecular ion peaks matching the molecular formula (C12_{12}H21_{21}NO4_4) and fragmentation patterns (e.g., loss of tert-butyl group: [M – C4_4H9_9]+^+) .

Q. What are common applications of this compound in academic research?

  • Pharmaceutical intermediates : Used in synthesizing bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its dual hydroxyl groups and chiral centers .
  • Material science : The pyrrolidine ring and hydroxyethyl group enable coordination with metal catalysts or participation in polymer cross-linking .

Advanced Research Questions

Q. How does the conformation of the pyrrolidine ring influence reactivity in downstream reactions?

The pyrrolidine ring adopts puckered conformations (e.g., envelope or twist forms), which can sterically hinder or facilitate nucleophilic attacks. Computational methods (DFT) or X-ray crystallography (using SHELX software ) can map ring puckering coordinates (amplitude qq, phase ϕ\phi) to predict regioselectivity . For example, a C3-hydroxyl group in an axial position may enhance hydrogen bonding in catalytic systems.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Experimental Design : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, reports 99% purity via column chromatography, while achieved 78% yield via hydrogenation; differences may arise from purification methods or substrate purity .
  • Data Validation : Cross-check NMR integration ratios and HPLC retention times against authentic standards .

Q. How can computational modeling predict the stability of intermediates during synthesis?

  • DFT Calculations : Model transition states for ester hydrolysis or hydroxyl group oxidation to identify energy barriers. For example, the Boc group’s stability under basic conditions can be validated via Mulliken charge analysis on the carbonyl oxygen .
  • MD Simulations : Simulate solvation effects in dichloromethane vs. THF to explain yield variations in nucleophilic substitutions .

Methodological Considerations

Q. What precautions are critical when handling this compound?

  • Safety Protocols : Use fume hoods due to potential irritancy (PSA = ~29.54, indicating moderate polarity and possible membrane permeability) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

Q. How to troubleshoot failed coupling reactions involving this compound?

  • Byproduct Analysis : Use LC-MS to detect unreacted starting materials or dimerization products.
  • Activation Strategies : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation, ensuring anhydrous conditions to avoid competing hydrolysis .

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